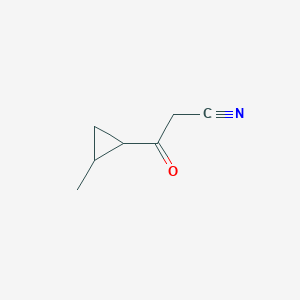
N-(1,3-benzothiazol-2-ylmethyl)-2-chloro-N-methylpropanamide
Vue d'ensemble
Description
N-(1,3-benzothiazol-2-ylmethyl)-2-chloro-N-methylpropanamide (NBT-CMP) is an organochlorine compound that has been studied for its potential applications in a variety of scientific research areas. It has been found to possess a wide range of properties, such as being an effective catalyst for the synthesis of polymers and a strong inhibitor of enzymes. NBT-CMP has also been used in various biochemical and physiological experiments, as well as in laboratory experiments.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
One study focused on the synthesis, characterization, and antimicrobial evaluation of N-benzimidazol-1-yl-methyl-benzamide derivatives. These compounds were evaluated for their in vitro antimicrobial activity against various bacterial and fungal species, including Escherichia coli and Candida albicans. Among the synthesized derivatives, certain compounds demonstrated significant antimicrobial efficacy, comparable to reference antimicrobial agents like clotrimazole and ciprofloxacin (Ritchu Sethi et al., 2016).
Antitumor Agents
Another area of research involves the synthesis of benzothiazole derivatives with potential antitumor properties. A study designed and synthesized a biologically stable derivative based on benzothiazole, which showed an excellent inhibitory effect on tumor growth in vivo (Masao Yoshida et al., 2005). This highlights the potential of benzothiazole derivatives in cancer therapy.
Cerebral Ischemia Markers
Research into cerebral ischemia, a condition characterized by insufficient blood flow to the brain, has also benefited from compounds related to N-(1,3-benzothiazol-2-ylmethyl)-2-chloro-N-methylpropanamide. A study evaluated nitroimidazole-based thioflavin-T derivatives, including benzothiazole phenyl derivatives, as potential markers for cerebral ischemia. These compounds demonstrated specific localization in cerebral ischemic tissue, suggesting their utility in noninvasive imaging techniques for identifying patients who might benefit from aggressive therapy (Taiwei Chu et al., 2007).
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-ylmethyl)-2-chloro-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c1-8(13)12(16)15(2)7-11-14-9-5-3-4-6-10(9)17-11/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDAOJOZFJRAIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=NC2=CC=CC=C2S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-ylmethyl)-2-chloro-N-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol](/img/structure/B1438119.png)


![2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid](/img/structure/B1438127.png)


